molecular formula C8H14OS B154697 1-Formyl-1-tert-butylthiocyclopropane CAS No. 132866-22-9

1-Formyl-1-tert-butylthiocyclopropane

Cat. No.: B154697
CAS No.: 132866-22-9
M. Wt: 158.26 g/mol
InChI Key: VODINIFSMLMXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Formyl-1-tert-butylthiocyclopropane, also known as this compound, is a useful research compound. Its molecular formula is C8H14OS and its molecular weight is 158.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

132866-22-9

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

1-tert-butylsulfanylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H14OS/c1-7(2,3)10-8(6-9)4-5-8/h6H,4-5H2,1-3H3

InChI Key

VODINIFSMLMXFC-UHFFFAOYSA-N

SMILES

CC(C)(C)SC1(CC1)C=O

Canonical SMILES

CC(C)(C)SC1(CC1)C=O

Synonyms

Cyclopropanecarboxaldehyde, 1-[(1,1-dimethylethyl)thio]- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen and while cooling with ice, 112 ml of tert-butyl mercaptan are added dropwise over 10 minutes to a solution, cooled to 5° C., of 80 g of sodium hydroxide in 750 ml of water. Then 50 ml of methanol are added. After 1 hour, 151 g of 2-bromo-4-chlorobutanal (89.5%) are added dropwise over 15 minutes with efficient stirring and cooling, whereupon the temperature of the reaction mixture rises from 5° to 20° C. After 30 minutes, the mixture is extracted 4 times with diethyl ether. The combined organic phases are washed twice with a saturated solution of sodium chloride and dried over magnesium sulfate. The residue obtained after concentrating the residue on a rotary evaporator is fractionated over a 30 cm packed column, affording 89 g of 1-formyl-1-tert-butylthiocyclopropane in 89% purity. Boiling point: 112°-114° C./8 400 Pa.
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
2-bromo-4-chlorobutanal
Quantity
151 g
Type
reactant
Reaction Step Four

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